Cas no 77326-93-3 (p-O-Desmethyl Verapamil)

p-O-Desmethyl Verapamil structure
p-O-Desmethyl Verapamil structure
Productnaam:p-O-Desmethyl Verapamil
CAS-nummer:77326-93-3
MF:C26H36N2O4
MW:440.575047492981
CID:568610
PubChem ID:157039

p-O-Desmethyl Verapamil Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetonitrile, a-[3-[[2-(4-hydroxy-3-methoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-a-(1-methylethyl)-
    • p-O-Desmethyl Verapamil
    • 2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
    • Benzeneacetonitrile, a-[3-[[2-(4-hydroxy-3-methoxyphenyl)ethyl]methylamino]propyl]-3,4-dimetho...
    • N-Desmethylverapamil
    • PR 24
    • AKOS027326776
    • SCHEMBL8144171
    • FT-0666249
    • 2-(3,4-Dimethoxyphenyl)-5-((4-hydroxy-3-methoxyphenethyl)(methyl)amino)-2-isopropylpentanenitrile (Verapamil Impurity pound(c)
    • DTXSID90893327
    • 2-(3,4-dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
    • alpha-(3-((2-(4-hydroxy-3-methoxyphenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
    • 2-(3,4-Dimethoxyphenyl)-5-((4-hydroxy-3-methoxyphenethyl)(methyl)amino)-2-isopropylpentanenitrile
    • alpha-[3-[[2-(4-hydroxy-3-methoxyphenyl)ethyl]methyl-amino]propyl]-3,4-dimethoxy-alpha-(1-methylethyl)benzeneacetonitrile
    • CS-0165355
    • Benzeneacetonitrile, alpha-(3-((2-(4-hydroxy-3-methoxyphenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-
    • NS00006545
    • 77326-93-3
    • Inchi: InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3
    • InChI-sleutel: CAAKRPRWCVWYAO-UHFFFAOYSA-N
    • LACHT: CC(C)C(CCCN(C)CCc1ccc(c(c1)OC)O)(C#N)c2ccc(c(c2)OC)OC

Berekende eigenschappen

  • Exacte massa: 440.26800
  • Monoisotopische massa: 440.267508
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 12
  • Complexiteit: 592
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 75

Experimentele eigenschappen

  • Dichtheid: 1.1±0.1 g/cm3
  • Smeltpunt: NA
  • Kookpunt: 600.0±55.0 °C at 760 mmHg
  • Vlampunt: 316.7±31.5 °C
  • Brekindex: 1.541
  • Oplosbaarheid: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 74.95000
  • LogboekP: 4.79008
  • Dampfdruk: 0.0±1.8 mmHg at 25°C

p-O-Desmethyl Verapamil Beveiligingsinformatie

p-O-Desmethyl Verapamil Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHENG KE LU SI SHENG WU JI SHU
sc-212512-1mg
p-O-Desmethyl Verapamil,
77326-93-3
1mg
¥2256.00 2023-09-05
TRC
D296750-10mg
p-O-Desmethyl Verapamil
77326-93-3
10mg
$ 1068.00 2023-09-08
TRC
D296750-1mg
p-O-Desmethyl Verapamil
77326-93-3
1mg
$ 138.00 2023-09-08
TRC
D296750-2mg
p-O-Desmethyl Verapamil
77326-93-3
2mg
$ 253.00 2023-04-17
TRC
D296750-5mg
p-O-Desmethyl Verapamil
77326-93-3
5mg
$ 603.00 2023-04-17
SHENG KE LU SI SHENG WU JI SHU
sc-212512-1 mg
p-O-Desmethyl Verapamil,
77326-93-3
1mg
¥2,256.00 2023-07-11
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